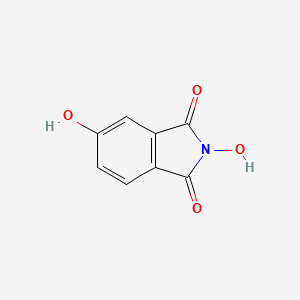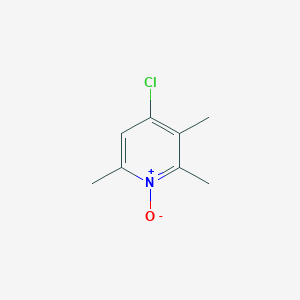
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and three methyl groups
Métodos De Preparación
The synthesis of 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine can be achieved through several routes. One common method involves the nucleophilic aromatic substitution of a suitable pyridine derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to enhance the reaction efficiency .
Análisis De Reacciones Químicas
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group, potentially converting it to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to interact with biological molecules. For instance, the oxo group may participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding .
Comparación Con Compuestos Similares
Similar compounds to 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine include other substituted pyridines and oxo-pyridines. For example:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another chlorinated heterocycle with different substituents and applications.
4-Chloro-2-nitropyridine: A compound with a nitro group instead of methyl groups, leading to different reactivity and applications.
Propiedades
Número CAS |
879133-16-1 |
|---|---|
Fórmula molecular |
C8H10ClNO |
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
4-chloro-2,3,6-trimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-8(9)6(2)7(3)10(5)11/h4H,1-3H3 |
Clave InChI |
UXWDZLARNQBNFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=[N+]1[O-])C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



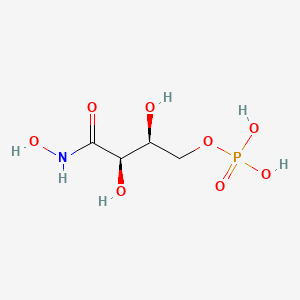
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)
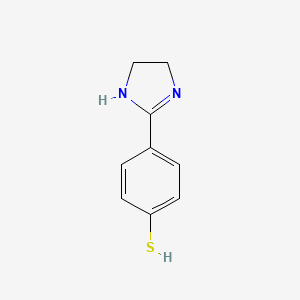
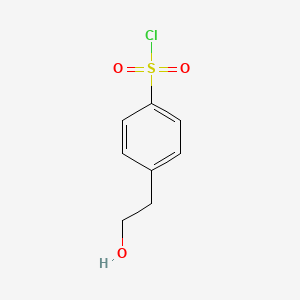
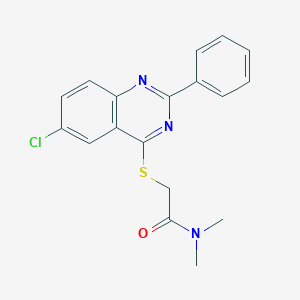
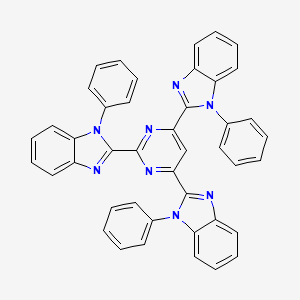
![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)

![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
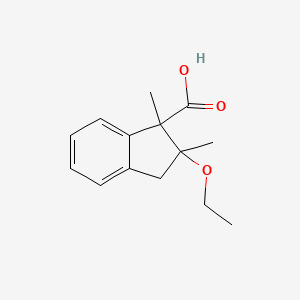
![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)
